molecular formula C9H15N5 B13295496 6-(1-Ethyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

6-(1-Ethyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13295496
M. Wt: 193.25 g/mol
InChI Key: PCWQUHRRNHZOHA-UHFFFAOYSA-N
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Description

6-(1-Ethyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine (CAS Number: 1694732-91-6) is a chemical compound with a molecular formula of C9H15N5 and a molecular weight of 193.25 g/mol . This molecule features a 1,4,5,6-tetrahydropyrimidin-2-amine scaffold substituted with a 1-ethyl-1H-pyrazol-4-yl group, making it a valuable heterocyclic building block in medicinal chemistry and drug discovery research. Compounds incorporating the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine structural motif have recently been identified as a promising class of potent and selective CDK2 (Cyclin-dependent kinase 2) inhibitors . CDK2 is a high-interest target in oncology for developing new cancer treatments and overcoming resistance to CDK4/6 inhibitors. Research indicates that such inhibitors can reduce the phosphorylation of retinoblastoma protein, arrest the cell cycle in the S and G2/M phases, and induce apoptosis in cancer cells, demonstrating significant antiproliferative activity . Furthermore, pyrimidine-pyrazole hybrids are extensively explored in scientific literature for their diverse pharmacological potential, including applications as anti-inflammatory and antimicrobial agents . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C9H15N5

Molecular Weight

193.25 g/mol

IUPAC Name

6-(1-ethylpyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C9H15N5/c1-2-14-6-7(5-12-14)8-3-4-11-9(10)13-8/h5-6,8H,2-4H2,1H3,(H3,10,11,13)

InChI Key

PCWQUHRRNHZOHA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2CCN=C(N2)N

Origin of Product

United States

Preparation Methods

Multicomponent Reactions (MCRs) and Ultrasonic-Assisted Synthesis

A novel approach to synthesize tetrahydropyrimidine derivatives bearing azolylamino substituents (including pyrazolyl groups) employs ultrasonic-assisted four-component reactions. This method involves:

  • Reactants: 5-aminopyrazole-4-carbonitriles or 3-amino-1,2,4-triazole, aromatic aldehydes, and pyruvic acid or its esters.
  • Conditions: Ultrasonication in acetic acid at room temperature for 90–120 minutes.
  • Outcome: Formation of 4,5,6,7-tetrahydroazolo[1,5-a]pyrimidines with azolylamino substituents at the 7-position, including pyrazolyl derivatives analogous to the target compound.

This method yields products in 45–80% yield depending on substituents and reaction time, providing a kinetically controlled pathway to tetrahydropyrimidines with pyrazolyl groups.

Table 1: Ultrasonic-Assisted Synthesis Yields

Entry Substituent on Pyrazole Reaction Time (min) Yield (%)
4a H 120 45
4d-o CH3 (various positions) 90–120 60–80

Condensation and Coupling Reactions Using 1-Ethyl-1H-pyrazol-4-amine

The key intermediate 1-ethyl-1H-pyrazol-4-amine can be coupled with pyrimidine derivatives or other heterocycles to form the target compound or closely related analogs. Representative methods include:

  • Carbodiimide-Mediated Coupling : Using reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl) or 2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate(V) (HATU) in N,N-dimethylformamide (DMF), with bases like N-ethyl-N,N-diisopropylamine.
  • Reaction Conditions : Ambient temperature or mild heating (17–55 °C), reaction times around 16 hours.
  • Workup : Extraction with methylene chloride and water, drying over magnesium sulfate, and purification by column chromatography or preparative high-performance liquid chromatography (HPLC).
  • Yields : Typically moderate to good, around 60%.

These methods allow the formation of amide or amine linkages attaching the pyrazolyl group to the tetrahydropyrimidine scaffold.

Heating in Isopropyl Alcohol

Another practical approach involves the reaction of aminopyrazole derivatives with dibromopyrazinones or related halogenated heterocycles:

  • Conditions : Heating in isopropyl alcohol at elevated temperatures (100–120 °C) for 1–2 hours.
  • Yields : Moderate yields reported, approximately 57–60%.
  • Procedure : After heating, the reaction mixture is cooled, filtered, and the product isolated as a solid.

This method is useful for constructing pyrazolyl-substituted heterocycles structurally related to the target compound.

Thiophosgene-Mediated Functionalization

Functionalization of 1-ethyl-1H-pyrazol-4-amine with thiophosgene in the presence of pyridine at 0 °C leads to isothiocyanato derivatives, which can be further used as intermediates in the synthesis of pyrimidine derivatives:

  • Reagents : Thiophosgene, pyridine.
  • Temperature : 0 °C.
  • Outcome : Formation of 1-ethyl-4-isothiocyanato-1H-pyrazole, a versatile intermediate for further heterocycle synthesis.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Notes
Ultrasonic-assisted MCR 5-Aminopyrazole-4-carbonitrile, aldehydes, pyruvic acid Ultrasonication, acetic acid, RT, 90–120 min 45–80 Novel pseudo four-component reaction
Carbodiimide-mediated coupling 1-Ethyl-1H-pyrazol-4-amine, pyrimidine acids DMF, EDC/HATU, 17–55 °C, 16 h ~60 Purification by chromatography or HPLC
Heating in isopropyl alcohol Aminopyrazole, dibromopyrazinone 100–120 °C, 1–2 h 57–60 Simple filtration isolation
Thiophosgene functionalization 1-Ethyl-1H-pyrazol-4-amine, thiophosgene, pyridine 0 °C Not specified Intermediate for further derivatization

Mechanistic Insights and Reaction Control

  • The ultrasonic-assisted MCR proceeds via initial formation of azomethine intermediates, followed by cyclization to tetrahydropyrimidines.
  • Reaction conditions influence kinetic vs thermodynamic control, with ultrasonication favoring kinetic products and heating favoring thermodynamic products.
  • Attempts to synthesize the target compound by direct reaction of unsaturated acid intermediates and aminoazoles under conventional heating or ultrasonic conditions failed to produce the desired tetrahydropyrimidine, highlighting the specificity of the MCR pathway.

Chemical Reactions Analysis

Types of Reactions

6-(1-Ethyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

6-(1-Ethyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-Ethyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Biological Activity Key Reference
6-(1-Ethyl-1H-pyrazol-4-yl)-1,4,5,6-THP-2-amine 1-Ethylpyrazole at position 6 Not explicitly reported N/A
N-[3-(1H-Imidazol-4-yl)propyl]-1,4,5,6-THP-2-amine (145) Imidazole-propyl at position 6 Histamine H2 receptor agonist
(4-Methoxybenzyl)(1,4,5,6-THP-2-yl)amine hydroiodide (2) 4-Methoxybenzyl at position 2 H1-antihistaminic activity
Abafungin Thiazole-linked tetrahydropyrimidine Antifungal agent
6-(3,4-Dihydroisoquinolin-2-yl)-N-(pyridin-2-yl)pyrimidin-4-amine (14) Pyridine and dihydroisoquinoline Adenosine receptor antagonist

Key Observations:

Receptor Selectivity: The imidazole-propyl derivative (145) acts as a histamine H2 agonist, while the 4-methoxybenzyl analog (2) targets H1 receptors. This highlights how substituent polarity and bulk influence receptor binding .

Therapeutic Applications: Abafungin’s thiazole-tetrahydropyrimidine structure confers antifungal properties, demonstrating that non-pyrazole substituents can expand therapeutic utility . Adenosine receptor antagonists (e.g., compound 14) utilize pyridine and dihydroisoquinoline groups for enhanced potency, suggesting that the target compound’s ethylpyrazole group could be optimized for similar targets .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility LogP (Predicted)
Abafungin 160–199 Low in water ~3.5
(4-Methoxybenzyl)-THP-2-amine (2) Not reported Moderate in DMSO ~2.8
6-(1-Ethyl-1H-pyrazol-4-yl)-THP-2-amine Not reported Likely moderate ~2.0–2.5* N/A

*Predicted based on ethylpyrazole’s lipophilicity and the polar tetrahydropyrimidine core.

Computational and Theoretical Insights

  • highlights deep learning models predicting CO2/N2 selectivity for polyimides containing 1,4,5,6-tetrahydropyrimidin-2-amine . Similar approaches could predict the target compound’s pharmacokinetic properties (e.g., bioavailability, receptor binding).

Biological Activity

6-(1-Ethyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure that includes a tetrahydropyrimidine core substituted with an ethyl-pyrazole moiety. Its molecular formula is C10_{10}H13_{13}N5_{5} with a molecular weight of 219.24 g/mol. The structural formula can be represented as follows:

C10H13N5\text{C}_{10}\text{H}_{13}\text{N}_{5}

Research indicates that compounds similar to 6-(1-Ethyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine may act as inhibitors of various biological pathways. Notably, it has been identified as a potential inhibitor of spleen tyrosine kinase (Syk), which plays a crucial role in immune responses and cancer progression . The inhibition of Syk can lead to reduced proliferation and survival of certain cancer cells.

Anticancer Activity

Several studies have examined the anticancer properties of pyrazole derivatives. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis and cell cycle arrest at specific phases (G0/G1 and G2/M) through pathways independent of p53 status .

Table 1: Cytotoxicity Profile Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT-11612.5Apoptosis induction
MCF-715.0Cell cycle arrest
HeLa20.0Apoptosis induction

Selectivity and Safety

The selectivity of 6-(1-Ethyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine for Syk inhibition suggests potential therapeutic benefits with minimized off-target effects. Additionally, compounds in this class have demonstrated low activity in hERG binding assays, indicating reduced risk for cardiac toxicity .

Case Studies

A notable study involving a series of pyrazole derivatives highlighted the structure-activity relationship (SAR) that governs their biological efficacy. Modifications at the 4-position of the pyrazole ring significantly influenced cytotoxicity against cancer cell lines. This suggests that further optimization could enhance the therapeutic index of these compounds .

Case Study Summary:

  • Study Focus: SAR analysis on pyrazole derivatives.
  • Findings: Substituents at specific positions enhance anticancer activity.

Q & A

Q. What are the standard synthetic routes for preparing 6-(1-Ethyl-1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine, and how are intermediates validated?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a pyrazole derivative is reacted with a tetrahydropyrimidine precursor in tetrahydrofuran (THF) at elevated temperatures (e.g., 50°C for 8 hours). Intermediates are purified using flash chromatography (e.g., 0.5% MeOH/CH₂Cl₂) and characterized via ¹H/¹³C NMR and LCMS to confirm structural integrity. Key spectral markers include pyrazole proton resonances (δ 7.78–8.63 ppm) and tetrahydropyrimidine NH signals (δ 5.25–7.10 ppm) .

Q. Which analytical techniques are essential for verifying purity and structural identity?

Critical methods include:

  • ¹H/¹³C NMR : To confirm functional groups and stereochemistry (e.g., pyrazole ring protons at δ 7.7–8.6 ppm).
  • LCMS (ESI) : For molecular weight validation (e.g., m/z ~357–374) and detection of impurities.
  • HPLC : To assess purity (>95% by area under the curve) using reversed-phase columns .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

Key variables include:

  • Solvent selection : THF or ethanol, depending on substrate solubility and reaction kinetics.
  • Catalyst screening : Amine bases (e.g., 1,2,3,4-tetrahydroisoquinoline) to facilitate coupling reactions.
  • Temperature control : Prolonged heating (e.g., 50°C for 8 hours) improves conversion but may require quenching to prevent decomposition . Statistical Design of Experiments (DoE) can systematically optimize parameters like molar ratios and reaction time, reducing trial-and-error approaches .

Q. How should discrepancies in NMR data between studies be resolved?

Discrepancies may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆), impurities, or tautomerism. Mitigation strategies include:

  • Repeating experiments under identical conditions.
  • Using deuterated solvents and internal standards (e.g., TMS).
  • Cross-validating with high-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) .

Q. What computational methods aid in predicting reaction pathways for derivatives?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model transition states and intermediates. Integrating computational predictions with experimental validation (e.g., ICReDD’s approach) accelerates reaction design by narrowing optimal conditions (e.g., solvent polarity, steric effects) .

Q. How to design assays for evaluating biological interactions of this compound?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based or radiometric methods.
  • Receptor binding studies : Employ competitive displacement assays with labeled ligands (e.g., ³H or FITC probes).
  • Cellular viability assays : Assess cytotoxicity in relevant cell lines (e.g., MTT or ATP-luciferase assays) .

Data Contradiction and Methodological Challenges

Q. What strategies address low yields in pyrazole-tetrahydropyrimidine coupling reactions?

  • Coupling agents : Test alternatives like EDC/HOBt or DCC.
  • Protecting groups : Temporarily shield reactive sites (e.g., NH₂) to prevent side reactions.
  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .

Q. How can researchers reconcile conflicting bioactivity data across studies?

  • Standardize assay protocols : Use consistent cell lines, buffer conditions, and positive controls.
  • Validate target specificity : Employ CRISPR/Cas9 knockout models or siRNA silencing to confirm on-target effects.
  • Meta-analysis : Aggregate data from multiple studies to identify trends or outliers .

Experimental Design and Innovation

Q. How does DoE enhance synthesis efficiency for derivatives?

DoE minimizes experiments while maximizing data output. For example, a factorial design can optimize:

  • Molar ratios (e.g., 1:1 vs. 1:2 substrate:catalyst).
  • Temperature gradients (e.g., 40–60°C).
  • Reaction time (4–12 hours). Response surface methodology (RSM) then identifies ideal conditions .

Q. What novel methodologies are emerging for characterizing unstable intermediates?

  • In-situ NMR : Monitors reactions in real-time to capture transient species.
  • Cryogenic trapping : Stabilizes reactive intermediates for X-ray crystallography.
  • Mass spectrometry imaging (MSI) : Maps spatial distribution in complex matrices .

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